Tetradecylphosphonic acid
Overview
Description
Tetradecyl Phosphonate, also known as Tetradecylphosphonic acid, is an organophosphorus compound with the molecular formula C14H31O3P. It is characterized by a long alkyl chain attached to a phosphonic acid group. This compound is known for its ability to form self-assembled monolayers on various surfaces, making it useful in a range of applications, particularly in nanotechnology and materials science .
Mechanism of Action
Tetradecylphosphonic acid (TDPA) is a chemical compound with the molecular formula CH3(CH2)13P(O)(OH)2 . It has been used in various applications due to its unique properties and interactions with other substances. This article will explore the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on TDPA’s action.
Target of Action
TDPA primarily targets nanoparticles, where it forms a self-assembled monolayer (SAM) to functionalize a variety of these particles . This functionalization process allows TDPA to modify the properties of nanoparticles, making them suitable for specific applications.
Mode of Action
TDPA interacts with its targets (nanoparticles) by forming a self-assembled monolayer (SAM) on their surfaces . This interaction changes the properties of the nanoparticles, enhancing their stability and functionality. For instance, TDPA can be used to cap copper nanoparticles to protect them from oxidation .
Pharmacokinetics
Its solubility in various solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide, as well as partial solubility in water, suggest that it could have interesting bioavailability profiles .
Result of Action
The primary result of TDPA’s action is the functionalization of nanoparticles. This functionalization can enhance the stability and utility of nanoparticles in various applications. For example, TDPA-functionalized copper nanoparticles are protected from oxidation .
Action Environment
The action, efficacy, and stability of TDPA can be influenced by environmental factors. For instance, the storage temperature can affect the stability of TDPA, with a recommended storage temperature of 2-8°C . Furthermore, the presence of certain solvents can influence the solubility and hence the action of TDPA .
Biochemical Analysis
Biochemical Properties
Tetradecylphosphonic acid can be used to cap copper nanoparticles to protect them from oxidation . It may also be used in the synthesis of cadmium sulfate (CdS) core, which can be used in the fabrication of cadmium selenium (CdSe)/CdS core quantum dots (QDs) .
Cellular Effects
The cellular effects of this compound are primarily observed in its interactions with nanoparticles. For instance, it can be coated on caesium lead bromide (CsPbBr3) perovskite quantum dots for the development of white light emitting diodes (wLED) .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form a self-assembled monolayer (SAM) on nanoparticles . This SAM formation is crucial for the functionalization of nanoparticles, providing them with stability and protection from oxidation .
Temporal Effects in Laboratory Settings
Its stability and degradation over time would be crucial factors in its effectiveness in nanoparticle functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecyl Phosphonate can be synthesized through several methods. One common approach involves the reaction of tetradecyl alcohol with phosphorus trichloride, followed by hydrolysis to yield the phosphonic acid. Another method involves the use of dialkyl phosphonates, which are dealkylated under acidic conditions or using the McKenna procedure (bromotrimethylsilane followed by methanolysis) to produce the phosphonic acid .
Industrial Production Methods: Industrial production of Tetradecyl Phosphonate typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetradecyl Phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid group.
Substitution: The alkyl chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution can introduce various functional groups onto the alkyl chain .
Scientific Research Applications
Tetradecyl Phosphonate has a wide range of scientific research applications:
Comparison with Similar Compounds
- Hexadecyl Phosphonate
- Octadecyl Phosphonate
- Dodecyl Phosphonate
Comparison: Tetradecyl Phosphonate is unique due to its specific alkyl chain length, which influences its self-assembly properties and interactions with receptors. Compared to Hexadecyl and Octadecyl Phosphonates, Tetradecyl Phosphonate offers a balance between hydrophobicity and functional group accessibility, making it particularly useful in applications requiring precise surface modifications .
Properties
IUPAC Name |
tetradecylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQJQTMSTANITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063550 | |
Record name | Tetradecylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4671-75-4 | |
Record name | Tetradecylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4671-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-tetradecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecylphosphonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, P-tetradecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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